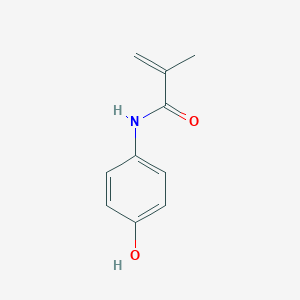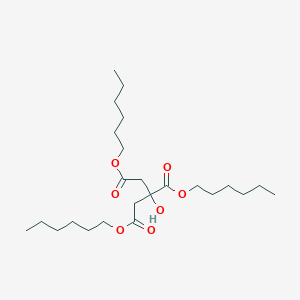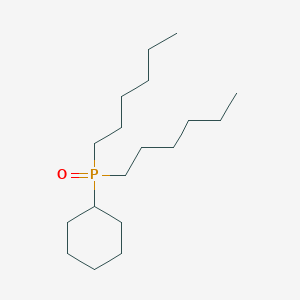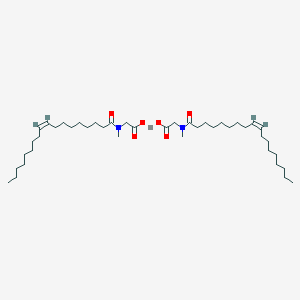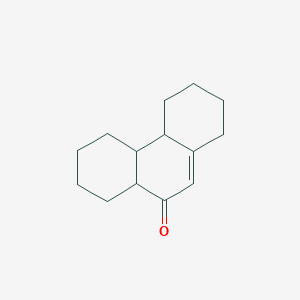
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone, also known as Decalinone, is a cyclic ketone with a molecular formula of C10H16O. It is a colorless liquid that is used in various scientific research applications. The synthesis of Decalinone involves the use of different methods depending on the desired purity and yield.
Mechanism Of Action
The mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone is not fully understood. However, it is believed to act as a reducing agent in various chemical reactions. It can also undergo oxidation to form various products. The exact mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone in biological systems is not known.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone have not been extensively studied. However, it is known to have low toxicity and is not considered to be harmful to human health. It is also not known to have any significant effects on the environment.
Advantages And Limitations For Lab Experiments
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has several advantages for use in lab experiments. It is a colorless liquid that is relatively easy to handle and store. It is also readily available and affordable. However, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has some limitations, including its low solubility in water and its potential for flammability.
Future Directions
There are several future directions for the study of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone. One potential area of research is the development of new and improved synthesis methods that can improve the yield and purity of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone. Another area of research is the investigation of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in biological systems. Further research is needed to determine the mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone in biological systems and its potential for use in drug discovery. Additionally, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in environmental applications, such as in the remediation of contaminated soils and water, should be further explored.
Conclusion:
In conclusion, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone is a cyclic ketone that has various scientific research applications. The synthesis of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone involves the use of different methods, and its purity and yield can be improved by using different solvents and catalysts. 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has low toxicity and is not considered to be harmful to human health or the environment. However, further research is needed to determine its potential use in biological systems and its mechanism of action. Additionally, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in environmental applications should be further explored.
Synthesis Methods
The synthesis of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone involves the use of different methods, including catalytic hydrogenation, oxidation, and reduction of ketones. The most commonly used method involves the hydrogenation of 2-naphthyl ketone under high pressure and temperature using a catalyst such as platinum or palladium. The yield and purity of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone can be improved by using different solvents and catalysts.
Scientific Research Applications
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has been extensively studied for its potential use in various scientific research applications. One of the most notable applications is its use as a starting material for the synthesis of various compounds such as steroids, terpenes, and other cyclic ketones. 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has also been used as a solvent and a reagent in organic synthesis.
properties
CAS RN |
18938-05-1 |
|---|---|
Product Name |
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone |
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2,3,4,4a,4b,5,6,7,8,8a-decahydro-1H-phenanthren-9-one |
InChI |
InChI=1S/C14H20O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9,11-13H,1-8H2 |
InChI Key |
JRMDUKMUBDZKCX-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C3CCCCC3=CC2=O |
Canonical SMILES |
C1CCC2C(C1)C3CCCCC3=CC2=O |
synonyms |
2,3,4,4a,4b,5,6,7,8,8a-Decahydrophenanthren-9(1H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



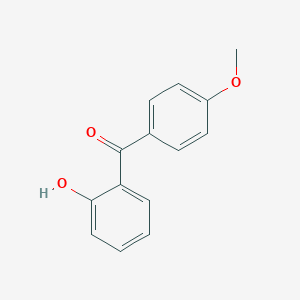
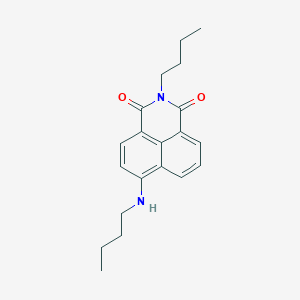
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
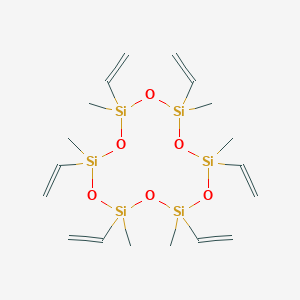
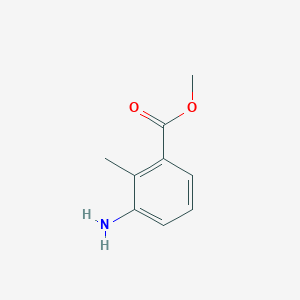

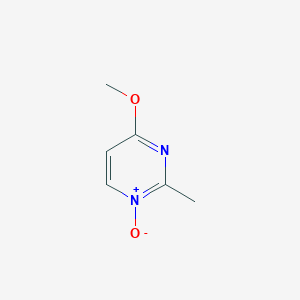
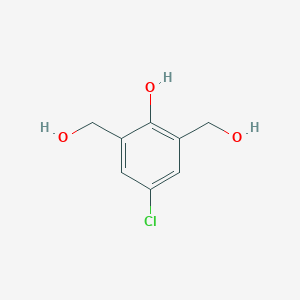
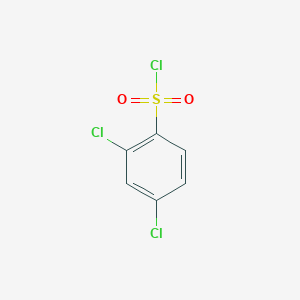
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
